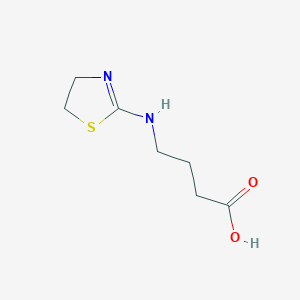

4-((4,5-Dihydrothiazol-2-yl)amino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4,5-Dihydrothiazol-2-yl)amino)butanoic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4,5-Dihydrothiazol-2-yl)amino)butanoic acid typically involves the reaction of 2-aminothiazole with butanoic acid derivatives under specific conditions. One common method includes the use of a catalyst such as silica-supported tungstosilisic acid, which facilitates the reaction under conventional heating or ultrasonic irradiation .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact .

Análisis De Reacciones Químicas

Conventional Heating Method

-

Reaction Components :

-

Same precursors and reagents as above

-

Conditions: Stirring at room temperature or reflux

-

-

Outcome :

Solvent and Base Screening

| Solvent | Base | Yield (%) (Ultrasound) | Yield (%) (Conventional) |

|---|---|---|---|

| Water | K₂CO₃ | 99 | 99 |

| Methanol | K₂CO₃ | 62 | 72 |

| Acetic Acid | Sodium acetate | 55 | 60 |

Key Findings :

-

Water paired with K₂CO₃ is optimal for both methods, achieving near-quantitative yields .

-

Polar aprotic solvents (e.g., DCM, toluene) result in lower yields (<50%) .

Mechanistic Insights

The reaction proceeds via nucleophilic substitution at the thiazole’s sulfur center, followed by deprotonation and coupling with the amino acid’s amine group. The base (K₂CO₃) facilitates deprotonation, while ultrasound enhances reaction kinetics through cavitation effects .

Functionalization and Derivatives

The compound serves as a scaffold for antimicrobial agents. Derivatives are synthesized by:

-

Knoevenagel Condensation : Introducing substituted benzylidene groups at the thiazole’s 5-position .

-

Amino Acid Coupling : Reacting with diverse amino acids (e.g., L-alanine, glycine) to modulate bioactivity .

Characterization

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including 4-((4,5-Dihydrothiazol-2-yl)amino)butanoic acid, show significant antibacterial and antifungal properties. Studies have reported that these compounds can inhibit the growth of various pathogens, including bacteria and fungi, suggesting their potential as antimicrobial agents .

Anti-inflammatory Properties

Compounds related to thiazoles have been documented to possess anti-inflammatory effects. This activity is particularly relevant in treating chronic inflammatory conditions such as arthritis and other autoimmune diseases .

Anticancer Potential

There is emerging evidence that thiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Several studies have documented the applications of this compound in various fields:

Study on Antimicrobial Activity

A study published in the World Journal of Pharmaceutical Research evaluated a series of thiazole derivatives for their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, showcasing the potential application of these compounds in developing new antibiotics .

Investigation of Anti-inflammatory Effects

In another study focusing on inflammatory models, researchers found that thiazole derivatives significantly reduced inflammatory markers in animal models. This suggests a promising application for these compounds in treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 4-((4,5-Dihydrothiazol-2-yl)amino)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The compound’s aromaticity and electron distribution play a crucial role in its binding affinity and specificity .

Comparación Con Compuestos Similares

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole structure.

Comparison: Compared to these compounds, 4-((4,5-Dihydrothiazol-2-yl)amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Actividad Biológica

4-((4,5-Dihydrothiazol-2-yl)amino)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The compound this compound can be characterized by its thiazole ring structure, which is known for contributing to various biological activities. The presence of an amino group enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

Research indicates that compounds with thiazole derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial effects against various bacterial and fungal strains.

- Anticancer Potential : Several studies have reported that thiazole-containing compounds can inhibit the growth of cancer cells in vitro.

- Antioxidant Properties : Some derivatives demonstrate antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Thiazole derivatives can inhibit specific enzymes involved in cancer cell metabolism, thereby reducing cell proliferation.

- Disruption of Cell Membranes : Antimicrobial activity is often attributed to the disruption of bacterial cell membranes, leading to cell lysis.

- Scavenging Free Radicals : The antioxidant properties are linked to the ability to neutralize reactive oxygen species (ROS), protecting cells from damage.

Anticancer Activity

A study evaluated several thiazole derivatives for their anticancer properties against human breast cancer cell lines. Among them, compounds containing the thiazole ring exhibited IC50 values ranging from 1.98 µM to 2.82 µM, indicating potent anticancer activity compared to standard treatments like 5-fluorouracil .

Antimicrobial Efficacy

In vitro tests demonstrated that specific derivatives of this compound showed significant antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus flavus. These findings suggest potential applications in treating infections caused by resistant strains .

Propiedades

IUPAC Name |

4-(4,5-dihydro-1,3-thiazol-2-ylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S/c10-6(11)2-1-3-8-7-9-4-5-12-7/h1-5H2,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWACIADJNMOMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.